REACTION_CXSMILES
|
C(OC([NH:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]([F:24])=[C:22]3[C:17]([C:18](=[O:31])[C:19]([C:28]([OH:30])=[O:29])=[CH:20][N:21]3[CH:25]3[CH2:27][CH2:26]3)=[CH:16][C:15]=2[F:32])[CH2:10]1)=O)CCC>FC(F)(F)C(O)=O>[NH2:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]([F:24])=[C:22]3[C:17]([C:18](=[O:31])[C:19]([C:28]([OH:30])=[O:29])=[CH:20][N:21]3[CH:25]3[CH2:26][CH2:27]3)=[CH:16][C:15]=2[F:32])[CH2:10]1
|
Name
|
7-[3-(butoxycarbonyl)amino-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1.0N sodium hydroxide
|
Type
|
ADDITION
|
Details
|
The solution was diluted to 20 ml with water
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water, ethanol, and ethyl ether
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([NH:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]([F:24])=[C:22]3[C:17]([C:18](=[O:31])[C:19]([C:28]([OH:30])=[O:29])=[CH:20][N:21]3[CH:25]3[CH2:27][CH2:26]3)=[CH:16][C:15]=2[F:32])[CH2:10]1)=O)CCC>FC(F)(F)C(O)=O>[NH2:8][CH:9]1[CH2:13][CH2:12][N:11]([C:14]2[C:23]([F:24])=[C:22]3[C:17]([C:18](=[O:31])[C:19]([C:28]([OH:30])=[O:29])=[CH:20][N:21]3[CH:25]3[CH2:26][CH2:27]3)=[CH:16][C:15]=2[F:32])[CH2:10]1
|
Name
|
7-[3-(butoxycarbonyl)amino-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 1.0N sodium hydroxide
|
Type
|
ADDITION
|
Details
|
The solution was diluted to 20 ml with water
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with water, ethanol, and ethyl ether
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=C1F)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |